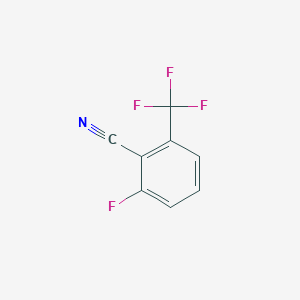

2-Fluoro-6-(trifluoromethyl)benzonitrile

Beschreibung

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug design, and 2-Fluoro-6-(trifluoromethyl)benzonitrile exemplifies a reagent that facilitates this process. nih.gov The presence of both a fluorine atom and a trifluoromethyl group significantly influences the physicochemical properties of resulting compounds. chemimpex.com The trifluoromethyl group, in particular, is known to enhance lipophilicity, which can improve a drug's ability to permeate biological membranes. chemimpex.comnih.gov Furthermore, the high metabolic stability of the C-F bond often protects molecules from degradation in the body, potentially increasing their half-life and therapeutic efficacy. chemimpex.commdpi.com

This compound is a versatile intermediate used in the creation of a wide range of organic molecules. chemimpex.com Its nitrile group is highly reactive and can be transformed into other functional groups, while the fluorinated benzene (B151609) ring provides a stable scaffold. ontosight.ai Researchers utilize this compound as a starting material for developing novel therapeutic agents and advanced agrochemicals. chemimpex.comchemimpex.com A notable application is its use as a reagent in the synthesis of Quinolinecarboxamides, a class of compounds investigated for the treatment of autoimmune disorders. chemicalbook.com Its role extends to the development of anti-inflammatory and antiviral drugs, where the unique properties of the fluorinated substituents are leveraged to enhance therapeutic efficacy. chemimpex.com

Key Applications and Research Areas

| Field | Application/Use |

| Medicinal Chemistry | Intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antiviral drugs. chemimpex.com |

| Organic Synthesis | Building block for complex organic molecules and fluorinated compounds. chemimpex.combldpharm.com |

| Drug Discovery | Used to synthesize Quinolinecarboxamides for potential treatment of autoimmune disorders. chemicalbook.com |

| Agrochemicals | Employed in the formulation of herbicides and pesticides. chemimpex.com |

| Materials Science | Building block for advanced materials requiring thermal stability and chemical resistance. chemimpex.com |

Research Trajectory and Future Directions in Fluorinated Aromatics

The field of fluorinated aromatics, including compounds like this compound, is on a significant growth trajectory, driven by persistent demand from the pharmaceutical, agrochemical, and materials science sectors. numberanalytics.comdatainsightsmarket.com The unique ability of fluorine to modulate the biological and chemical properties of molecules ensures its continued relevance in drug discovery. nih.govmdpi.com Future research is expected to focus on unlocking new applications and developing more efficient and sustainable methods for synthesizing these valuable compounds. numberanalytics.comnumberanalytics.com

Emerging trends point towards the development of novel materials with unique characteristics, such as enhanced thermal stability and conductivity, where fluorinated aromatics serve as essential building blocks. numberanalytics.com This includes applications in advanced polymers, organic light-emitting diodes (OLEDs), and photovoltaic devices. numberanalytics.com Concurrently, there is a growing emphasis on green chemistry principles within the chemical industry. numberanalytics.com This is stimulating research into more environmentally friendly synthetic routes, such as electrochemical methods, which can offer greater efficiency and selectivity while avoiding the use of toxic reagents. numberanalytics.com As our understanding of the nuanced effects of fluorine on molecular properties deepens, the potential for designing highly specific and effective molecules for a vast array of applications will continue to expand. numberanalytics.comnumberanalytics.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQYJDHTHFAPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157959 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133116-83-3 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133116833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Chemical Reactivity and Transformation Mechanisms

The reactivity of 2-fluoro-6-(trifluoromethyl)benzonitrile is dominated by the electrophilic nature of the nitrile carbon. The strong electron-withdrawing effects of the ortho-fluoro and ortho-trifluoromethyl groups enhance this electrophilicity.

The polarized carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. openstax.orgucalgary.ca This reaction is analogous to nucleophilic addition to a carbonyl group. openstax.org

A significant application of this reactivity is the reduction of the nitrile to a primary amine. For instance, this compound can be reduced to (2-fluoro-6-(trifluoromethyl)benzyl)amine. A patented method describes this transformation using a reducing agent like sodium borohydride (B1222165) in the presence of a nickel chloride catalyst. google.com The reaction proceeds via the nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org This initially forms an imine anion, which then undergoes a second hydride addition to give a dianion intermediate. libretexts.org Subsequent aqueous workup protonates the dianion to yield the primary amine. libretexts.org

| Reactant | Reagents | Product | Molar Yield | Reference |

|---|---|---|---|---|

| This compound | 1. Nickel chloride hexahydrate, Di-tert-butyl dicarbonate, Sodium borohydride in Methanol 2. Diethylenetriamine | tert-Butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate | 98.4% | google.com |

Another fundamental nucleophilic addition reaction is hydrolysis, which converts the nitrile into a carboxylic acid. openstax.orglibretexts.org This can occur under acidic or basic conditions. The reaction proceeds through an amide intermediate. libretexts.org In a basic medium, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic nitrile carbon. libretexts.org

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity of these reactions on a substituted benzene ring are dictated by the electronic nature of the existing substituents. In precursors to this compound, such as 1-fluoro-3-(trifluoromethyl)benzene, the directing effects of both the fluoro and trifluoromethyl groups must be considered.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly deactivates the benzene ring towards electrophilic attack, making reactions slower compared to unsubstituted benzene. youtube.com The strong deactivating nature arises from the inductive effect, which withdraws electron density from the ring, making it less nucleophilic. Consequently, the -CF3 group acts as a meta-director for incoming electrophiles. youtube.com

The fluorine substituent presents a more complex scenario. While it is highly electronegative and withdraws electron density through the sigma bond (inductive effect), it can also donate electron density into the ring via its lone pairs through resonance (pi-donation). researchgate.netresearchgate.net This dual nature results in fluorine being a deactivator of the benzene ring, yet it directs incoming electrophiles to the ortho and para positions. researchgate.net The reactivity of fluorobenzene (B45895) in EAS reactions is often described as anomalous; for instance, reactions at the para position of fluorobenzene can be faster than at a single position on benzene itself, and substitution often heavily favors the para product. acs.org

Nucleophilic Displacement Reactions Facilitated by Fluorine

While the fluorine atom in simple aryl fluorides is a poor leaving group, its displacement via Nucleophilic Aromatic Substitution (SNAr) is dramatically facilitated when the aromatic ring is substituted with strong electron-withdrawing groups at the ortho and/or para positions. libretexts.org The SNAr mechanism involves a two-step process: nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. libretexts.orgnih.gov

The structure of this compound is exceptionally well-suited for SNAr reactions where fluoride (B91410) acts as the leaving group. The fluorine atom at the C2 position is ortho to both a trifluoromethyl group (-CF3) at C6 and a nitrile group (-CN) at C1. Both -CF3 and -CN are potent electron-withdrawing groups that can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction. libretexts.org This strong stabilization of the intermediate significantly lowers the activation energy for the reaction, making the fluorine atom highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).

This high reactivity makes this compound a valuable synthetic intermediate. chemimpex.com The fluorine can be readily displaced to introduce various other functional groups at the C2 position, allowing for the construction of more complex molecular architectures. The reaction proceeds because the electron-deficient nature of the aromatic ring makes it susceptible to attack by nucleophiles, a reactivity pattern opposite to that seen in electrophilic substitutions. nih.gov

Catalytic Reactions and Process Optimization

The industrial synthesis of benzonitriles, including this compound, has been significantly advanced through the development of catalytic methods, particularly palladium-catalyzed cyanation reactions. acs.orgnih.gov These methods offer high efficiency and functional group tolerance under relatively mild conditions, representing a significant process optimization over older, harsher methods that often used toxic heavy metal cyanides with stoichiometric reagents.

A common synthetic route to this compound would involve the cyanation of an aryl halide or triflate precursor, such as 1-bromo-2-fluoro-6-(trifluoromethyl)benzene. Palladium-catalyzed cross-coupling reactions provide a powerful tool for this transformation. Various catalyst systems and cyanide sources have been developed to optimize this key step. A major advancement in this area has been the use of less toxic and easy-to-handle cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are safer alternatives to alkali metal cyanides. acs.orgnih.govgoogle.com

Process optimization focuses on achieving high yields with low catalyst loadings, mild reaction temperatures, and the use of environmentally benign reagents and solvents. acs.org Modern protocols often utilize aqueous solvent systems, further enhancing the safety and environmental profile of the synthesis. nih.gov The selection of the palladium catalyst, specifically the ligand coordinated to the metal, is crucial for achieving high reactivity and selectivity.

Below is a table summarizing various palladium-catalyzed cyanation systems applicable for the synthesis of aryl nitriles from aryl halides, illustrating the optimization of this chemical process.

| Catalyst System | Cyanide Source | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand-free | K₄[Fe(CN)₆] | NMP, DMF, or DMAC | Practical, ligand-free system for aryl bromides. | google.com |

| Pd/C | K₄[Fe(CN)₆] | - | Practical method for various aryl bromides and active aryl chlorides. | organic-chemistry.org |

| Pd Precatalyst / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane / H₂O | General and practical for (hetero)aryl chlorides and bromides. | nih.gov |

| Palladium Catalyst / P1 Ligand | Zn(CN)₂ | THF / H₂O | Mild, low-temperature (rt - 40 °C) cyanation of (hetero)aryl halides. | acs.org |

| NiCl₂·6H₂O/dppf/Zn | Zn(CN)₂ | - | Nickel-catalyzed system for (hetero)aryl chlorides using a less toxic cyanide source. | organic-chemistry.org |

Advanced Applications in Pharmaceutical and Medicinal Chemistry Research

Role as a Key Intermediate in Drug Discovery and Development

2-Fluoro-6-(trifluoromethyl)benzonitrile is a highly versatile fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals. chemimpex.com Its unique electronic properties and stability make it a valuable component in the field of organic synthesis. chemimpex.com The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile (B105546) scaffold allows for precise modifications and the introduction of desired functionalities into target molecules. Researchers and industry professionals utilize this compound extensively in the synthesis of complex organic molecules designed for therapeutic applications. chemimpex.com

This compound is a key intermediate in the development of new anti-inflammatory drugs. chemimpex.com The synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often involves the incorporation of fluorinated moieties to enhance efficacy. nih.gov The benzonitrile group can be chemically transformed into various functional groups that are essential for the pharmacological activity of anti-inflammatory compounds. The strategic placement of fluorine and trifluoromethyl groups, facilitated by using this compound as a starting material, can lead to derivatives with significant anti-inflammatory potential. ekb.eg

Table 1: Application in Anti-inflammatory Agent Synthesis

| Feature | Description | Source |

| Role of Compound | Serves as a key intermediate for synthesizing anti-inflammatory drugs. | chemimpex.com |

| Chemical Transformation | The nitrile group can be converted to other functional groups required for anti-inflammatory activity. | |

| Benefit of Fluorination | Incorporation of fluorine can enhance the potency and pharmacological profile of the final drug candidate. | ekb.eg |

This compound is also employed in the synthesis of antiviral compounds. chemimpex.com Many antiviral drugs, particularly those designed to act as false substrates for viral enzymes, incorporate heterocyclic systems that can be synthesized from benzonitrile precursors. unica.it The development of direct-acting antiviral agents often relies on building blocks that can mimic natural purines or pyrimidines, and fluorinated benzonitriles provide a scaffold that can be elaborated into such complex heterocyclic structures. unica.itnih.gov

The development of novel anticancer therapeutics frequently utilizes fluorinated organic molecules due to their enhanced pharmacological properties. nih.gov The trifluoromethyl group, in particular, is a very lipophilic and electronegative functional group found in numerous drugs used for cancer treatment. nih.gov Compounds containing a trifluoromethyl moiety often exhibit greater stability and can be more effective as anticancer agents. nih.gov The combination of a trifluoromethyl group and a thiazolo[4,5-d]pyrimidine structure, for instance, has been explored to create active compounds with potential therapeutic benefits. nih.gov As a readily available source of the 2-fluoro-6-(trifluoromethyl)phenyl moiety, this benzonitrile is a valuable building block in the synthesis of potential new anticancer drugs. researchgate.netmdpi.com

Beyond specific therapeutic areas, this compound serves as a fundamental building block for creating novel therapeutic agents designed to target specific biological pathways. chemimpex.com The strategic use of fluorinated building blocks is a dominant approach in modern drug discovery. nih.gov Its unique substitution pattern allows medicinal chemists to fine-tune the physicochemical properties of a lead compound, such as its lipophilicity and electronic character, which are critical for effective interaction with biological targets like enzymes or receptors. chemimpex.com This fine-tuning is essential for developing selective and potent drugs.

Impact of Fluorine and Trifluoromethyl Substituents on Bioactivity

The fluorine atom and the trifluoromethyl group exert a profound influence on the biological activity of a molecule. tandfonline.com Fluorine's high electronegativity and small size, combined with the unique properties of the trifluoromethyl group, are strategically used by medicinal chemists to enhance a drug candidate's pharmacokinetic and physicochemical properties. tandfonline.comresearchgate.net

A primary reason for incorporating fluorine and trifluoromethyl groups into drug candidates is to enhance their metabolic stability. chemimpex.comresearchgate.netnih.gov Metabolic stability is a critical factor that can determine the bioavailability and half-life of a drug. tandfonline.com

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to oxidative metabolism by enzymes in the body, such as cytochrome P450. nih.govnih.gov Strategically replacing a hydrogen atom at a known metabolic hotspot with a fluorine atom can effectively block this metabolic pathway, preventing the drug's rapid degradation. tandfonline.comnih.gov This leads to an increased half-life and allows for a lower required dose. nih.gov

The trifluoromethyl group (-CF3) is exceptionally stable and can deactivate an adjacent aromatic ring towards metabolic oxidation. nih.gov This increased stability is crucial for developing therapeutic agents that remain active in the body for a longer duration. chemimpex.com

Table 2: Influence of Fluorine Substituents on Metabolic Stability

| Substituent | Effect on Metabolism | Mechanism | Source |

| Fluorine (F) | Blocks metabolic oxidation at specific sites. | The strong C-F bond is more resistant to enzymatic cleavage than a C-H bond. | tandfonline.comnih.gov |

| Trifluoromethyl (CF3) | Increases overall metabolic stability and deactivates aromatic rings to oxidation. | The C-F bonds are exceptionally strong, and the group is highly electronegative. | nih.govnih.gov |

Modulating Lipophilicity and Bioavailability

The introduction of fluorine and trifluoromethyl (CF3) groups, as seen in this compound, has a profound impact on a molecule's lipophilicity—a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often expressed as the partition coefficient (logP), governs a drug's ability to permeate biological membranes.

The trifluoromethyl group is strongly lipophilic and can significantly enhance a molecule's ability to cross cell membranes, which can improve the bioavailability of orally administered drugs. The fluorine atom at the ortho-position further modulates the electronic environment of the aromatic ring. This strategic fluorination can influence metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially prolonging the drug's half-life in the body. The combined effect of the fluoro and trifluoromethyl groups in derivatives of this compound allows medicinal chemists to optimize the delicate balance between aqueous solubility and lipid permeability, which is essential for achieving desired pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies in Fluorine-Containing Pharmaceuticals

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity. The 2-fluoro-6-(trifluoromethyl)phenyl moiety is a valuable component in these studies due to the distinct properties of its substituents. The fluorine atom is a weak hydrogen bond acceptor, while the CF3 group is a bulky, highly lipophilic, and strongly electron-withdrawing substituent that cannot act as a hydrogen bond donor.

These characteristics are exploited in SAR studies to probe the requirements of a biological target's binding site. For instance, in the development of 2-amino-6-arylsulfonylbenzonitriles as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, SAR studies revealed the precise impact of substituents on the arylsulfonyl ring. nih.gov While meta-substitution was generally found to increase antiviral activity, quantitative structure-activity relationship (QSAR) modeling indicated that the presence of a meta-trifluoromethyl group on the aryl ring was detrimental to the activity in that specific series. nih.gov This highlights how SAR and QSAR analyses can rationalize substituent selection and guide the design of more potent compounds by identifying both favorable and unfavorable interactions. nih.govnih.gov

Interaction with Enzymes and Receptors

The unique electronic and steric profile of the 2-fluoro-6-(trifluoromethyl)phenyl group plays a direct role in how derivative molecules interact with the active sites of enzymes and receptors. The electron-withdrawing nature of the substituents can influence the pKa of nearby functional groups, affecting ionization states and the potential for ionic interactions.

The trifluoromethyl group, in particular, often participates in favorable hydrophobic interactions within the binding pockets of target proteins. In the case of the gonadotropin-releasing hormone receptor (GnRH-R) antagonist Elagolix, investigations into the structure-activity relationship demonstrated that the introduction of the CF3 substituent improved the binding affinity for the receptor. This enhanced affinity is a critical factor in the drug's high potency. Similarly, in the design of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, hydrophobic substituents on the aromatic C-region of the ligand are crucial for high binding potency, with molecular modeling suggesting that these groups make key hydrophobic interactions within the receptor. acs.org

Case Studies of Therapeutically Relevant Derivatives

Application in Gonadotropin-Releasing Hormone Receptor (GnRH-R) Antagonists (e.g., Elagolix)

A significant application of this compound is as a key starting material in the synthesis of Elagolix, an orally active, non-peptide GnRH receptor antagonist. Elagolix is used for the management of endometriosis-associated pain. The synthesis involves the reduction of the nitrile group of this compound to form 2-fluoro-6-(trifluoromethyl)benzylamine. This amine is then incorporated into the final pyrimidinedione structure of Elagolix. The resulting 1-[2-fluoro-6-(trifluoromethyl)benzyl] moiety is a critical component of the pharmacophore, contributing significantly to the drug's high binding affinity (KD = 54 pM) and potent antagonist activity at the GnRH receptor.

Exploration in TRPV1 Antagonist Development

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key target for the development of novel analgesics. While not a direct derivative of the benzonitrile, a closely related chemical scaffold, N-(6-trifluoromethyl-pyridin-3-ylmethyl) propanamides, has been explored for potent TRPV1 antagonism. acs.orgnih.gov The 6-(trifluoromethyl)pyridine group serves as a bioisosteric replacement for the 2-(trifluoromethyl)phenyl group, highlighting the importance of this substitution pattern for activity. SAR studies on this series demonstrated that hydrophobic substituents at the 2-position of the pyridine C-region were essential for high potency. nih.gov The trifluoromethyl group at the 6-position was a key feature of the most potent compounds, which exhibited excellent antagonism of TRPV1 activation. acs.orgnih.gov

| Compound | C-Region Substituent | Capsaicin Antagonism Ki (nM) |

|---|---|---|

| 12 | 2-Unsubstituted | Weak Antagonist |

| 13 | 2-Methylamino | 65.7 |

| 22 | 2-Benzylamino | 12.3 |

| 45 | 2-(Piperidin-1-yl) | 0.5 |

| 49S | 2-(4-Methylpiperidin-1-yl) | 0.2 |

Applications in Agricultural Chemistry and Agrochemical Research

Development of Advanced Herbicides and Pesticides

The trifluoromethyl group, in particular, is a key feature in many modern herbicides. This group can contribute to a molecule's ability to bind to target enzymes in weeds, leading to potent herbicidal action. While direct synthesis pathways for a broad spectrum of commercial herbicides starting from 2-Fluoro-6-(trifluoromethyl)benzonitrile are proprietary and often detailed in patent literature, the structural motif is prevalent in numerous active ingredients.

One notable example of a herbicide class that features a related structural component is the triazolopyrimidine sulfonamides. Penoxsulam, a prominent herbicide in this class, is used for controlling broadleaf and grassy weeds in rice and other crops. google.comchemimpex.com While its synthesis may start from a closely related precursor, 2-fluoro-6-(trifluoromethyl)aniline, the core structure highlights the importance of the 2-fluoro-6-(trifluoromethyl)phenyl moiety in achieving high herbicidal efficacy. The mode of action for penoxsulam involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in susceptible plants. google.comchemicalbook.comcoompo.com This targeted inhibition leads to the disruption of weed growth and development.

The unique electronic properties conferred by the fluorine and trifluoromethyl groups in this compound can influence the binding affinity and selectivity of the final pesticide molecule to its target site. chemimpex.com This allows for the design of herbicides and pesticides that are highly effective against target pests while exhibiting selectivity for the desired crops. Research in this area focuses on creating derivatives of this compound to develop novel active ingredients with improved performance and environmental profiles.

Targeting Specific Plant Processes for Crop Yield Improvement

Beyond its role in the synthesis of conventional herbicides and pesticides, this compound is a valuable tool in agrochemical research aimed at directly improving crop yields. chemimpex.com The development of compounds that can modulate specific physiological processes in plants, such as growth regulation, nutrient uptake, and stress tolerance, is a key area of focus for enhancing agricultural productivity.

The strategic placement of fluorine and trifluoromethyl groups on a benzonitrile (B105546) scaffold can lead to molecules with the ability to interact with specific plant receptors or enzymes. This targeted approach can influence a range of plant functions, including:

Hormonal Regulation: Derivatives of this compound are being investigated for their potential to mimic or interfere with the action of plant hormones. By modulating hormonal pathways, it may be possible to influence plant architecture, flowering time, and fruit development, all of which are critical factors in determining crop yield.

Nutrient Utilization: Research is exploring how compounds derived from this intermediate can enhance a plant's ability to absorb and utilize essential nutrients from the soil. Improved nutrient efficiency can lead to stronger, healthier plants and increased yields, particularly in nutrient-poor conditions.

Stress Resilience: The development of crops that are more resilient to environmental stressors such as drought, salinity, and extreme temperatures is a major goal of modern agriculture. The unique properties of fluorinated compounds are being explored in the design of plant growth regulators that can help crops better withstand these adverse conditions, thereby safeguarding yields.

The research into the application of this compound and its derivatives for crop yield improvement is an ongoing and dynamic field. The ability to fine-tune the chemical structure of this versatile intermediate provides a powerful platform for the discovery of new agrochemicals that can contribute to a more productive and sustainable agricultural future.

Below is a table summarizing the agrochemical applications and research areas related to this compound and its structural analogs.

| Application Area | Specific Focus | Key Structural Moiety | Mode of Action/Target Process |

| Herbicide Development | Synthesis of advanced herbicides | 2-Fluoro-6-(trifluoromethyl)phenyl | Inhibition of essential enzymes (e.g., Acetolactate Synthase) |

| Pesticide Research | Creation of novel insecticidal and fungicidal compounds | 2-Fluoro-6-(trifluoromethyl)phenyl | Targeting specific pest receptors or metabolic pathways |

| Crop Yield Improvement | Development of plant growth regulators | This compound derivatives | Modulation of plant hormonal pathways and nutrient uptake |

| Crop Resilience | Enhancing tolerance to abiotic stress | This compound derivatives | Influencing plant stress response mechanisms |

Contributions to Materials Science and Advanced Materials Research

Synthesis of Novel Materials with Enhanced Properties

The presence of the trifluoromethyl (-CF3) group and a fluorine atom in 2-Fluoro-6-(trifluoromethyl)benzonitrile plays a pivotal role in the synthesis of high-performance polymers such as poly(aryl ether ketones) (PAEKs) and polyimides. The introduction of these fluorine-containing moieties into polymer backbones results in materials with a desirable combination of properties.

Research into fluorinated PAEKs has demonstrated that the incorporation of trifluoromethyl groups can lead to polymers with excellent thermal stability, with temperatures for 5% weight loss exceeding 530°C. bit.edu.cn These polymers also exhibit impressive mechanical strength, forming transparent, strong, and flexible films. Furthermore, the fluorine content contributes to low dielectric constants (around 2.6–2.7 at 1 MHz) and reduced water absorption, properties that are highly sought after in the electronics and telecommunications industries. bit.edu.cn

Similarly, the synthesis of fluoro-polyetherimides has shown that the inclusion of trifluoromethyl groups results in materials with exceptional long-term thermo-oxidative stability. nih.gov These advanced polyimides also display significantly lower moisture absorption compared to their non-fluorinated counterparts. nih.gov The unique combination of properties derived from the fluorinated benzonitrile (B105546) building block makes these novel polymers suitable for applications in aerospace, automotive, and electronics, where high performance under harsh conditions is paramount.

Table 1: Properties of Novel Fluorinated Polymers

| Property | Fluorinated Poly(aryl ether ketone)s | Fluoro-polyetherimides |

|---|---|---|

| 5% Weight Loss Temperature | > 530°C bit.edu.cn | High long-term thermo-oxidative stability nih.gov |

| Tensile Strength | 65–70 MPa bit.edu.cn | - |

| Young's Modulus | 1.6–2.0 GPa bit.edu.cn | - |

| Elongation at Break | 36–42% bit.edu.cn | - |

| Dielectric Constant (1 MHz) | 2.6–2.7 bit.edu.cn | - |

| Water Absorption | 0.21–0.25% bit.edu.cn | Lower than non-fluorinated polyimides nih.gov |

Impact on Thermal Stability and Chemical Resistance of Composites

Fluorinated polymers, in general, are known for their exceptional resistance to a wide range of chemicals, including corrosive acids, bases, and organic solvents. This inertness is a direct result of the protective sheath of fluorine atoms around the polymer backbone. When this compound is used as a monomer or a component in a polymer matrix for a composite material, it imparts this high level of chemical resistance to the final product.

In terms of thermal stability, the introduction of trifluoromethyl groups into polymers has been shown to be an effective strategy for increasing their degradation temperatures. For instance, novel poly(aryl ether ketones) containing trifluoromethyl groups exhibit 5% weight loss temperatures above 520°C. nih.govnih.gov Polyimide films incorporating trifluoromethyl groups also show excellent thermal properties, with 5% weight loss temperatures exceeding 510°C. nih.gov This high thermal stability is crucial for composites used in applications that experience extreme temperatures, such as in the aerospace and automotive industries. The robust nature of the fluorinated benzonitrile-derived structures ensures that the composite materials maintain their integrity and performance over a wide temperature range.

Exploration in Liquid Crystal Behavior

The unique electronic and steric properties of the 2-fluoro-6-(trifluoromethyl)phenyl group make it a valuable component in the design and synthesis of novel liquid crystals. The presence and position of fluorine substituents on a liquid crystal molecule can profoundly influence its mesomorphic behavior, including the types of phases formed and the transition temperatures between them.

Research has shown that the introduction of fluorine atoms can significantly affect the melting point, clearing point, and the stability of various liquid crystal phases, such as nematic and smectic phases. nih.gov The high electronegativity and small size of the fluorine atom can alter the molecular polarity and packing efficiency, leading to changes in the intermolecular forces that govern the liquid crystalline ordering.

Specifically, in Schiff base liquid crystals, the presence of fluoro substituents has been observed to influence the mesomorphic range. nih.gov The introduction of fluorine can lead to a wider temperature range over which the liquid crystal phase is stable compared to non-fluorinated analogues. nih.gov Furthermore, the incorporation of trifluoromethyl groups into liquid crystal structures has been shown to be useful in designing materials with improved thermal stability and resistance to degradation. mdpi.com The polarity induced by such groups can also lead to higher dielectric anisotropy, a key property for electro-optical applications in displays and other devices. mdpi.com The exploration of this compound and its derivatives in liquid crystal research opens up possibilities for creating new materials with tailored properties for advanced optical and electronic applications.

Research on Derivatives and Analogs of 2 Fluoro 6 Trifluoromethyl Benzonitrile

Bromo-substituted Derivatives (e.g., 3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile)

The introduction of a bromine atom to the 2-fluoro-6-(trifluoromethyl)benzonitrile scaffold, as seen in 3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile, provides a versatile synthetic intermediate. Bromine can be readily substituted or used in cross-coupling reactions, allowing for the further elaboration of the molecule. While detailed synthetic pathways and specific research applications for this exact derivative are not extensively documented in readily available literature, its structure suggests potential as a key building block in organic synthesis. The properties of this and related bromo-substituted benzonitriles are of interest to researchers developing novel compounds.

Table 1: Properties of Selected Bromo-substituted Benzonitriles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile | 1935076-46-2 | C8H2BrF4N | 268.01 |

| 2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile | 2091606-83-4 | C8H2BrF4N | 268.01 |

| 3-Bromo-2-fluorobenzonitrile | 840481-82-5 | C7H3BrFN | 200.01 |

This table is generated based on data from multiple sources. bldpharm.combldpharm.comnih.gov

Difluoro-substituted Analogs (e.g., 2,3-Difluoro-6-(trifluoromethyl)benzonitrile)

Analogs featuring additional fluorine atoms, such as difluoro-substituted variants, are explored to modulate the electronic and physicochemical properties of the parent compound. The introduction of a second fluorine atom can significantly impact factors like lipophilicity and metabolic stability, which are critical in fields like drug discovery. nih.gov While specific research on 2,3-Difluoro-6-(trifluoromethyl)benzonitrile is limited, studies on related difluoro-benzonitrile derivatives, such as 2,3-Difluoro-6-hydroxy-benzonitrile, indicate the utility of these scaffolds in creating active pharmaceutical ingredients and other chemical intermediates. endotherm-lsm.com The synthesis of such compounds often involves multi-step processes starting from appropriately substituted precursors.

Trifluoromethylated Benzonitrile (B105546) Isomers and Related Compounds

The trifluoromethyl (CF3) group is a key functional group in medicinal chemistry and materials science due to its ability to enhance properties like metabolic stability and bioavailability. chemimpex.commdpi.com The positional isomerism of the trifluoromethyl and cyano groups on the benzonitrile ring leads to a variety of compounds with distinct characteristics. Research has shown that trifluoromethyl-functionalized materials can be designed for specific, high-resolution separation of isomers, where dipole interactions and the steric effects of the CF3 groups play a crucial role. jiangnan.edu.cnnih.gov

The synthesis of trifluoromethylated benzonitrile isomers can be achieved through various routes. For instance, 3-fluoro-4-(trifluoromethyl)benzonitrile (B57205) can be prepared from ortho-fluoro benzotrifluoride (B45747) through a sequence of nitration, reduction, bromination, diazotization, and substitution reactions. google.com α-(Trifluoromethyl)styrenes are also recognized as versatile building blocks for creating various trifluoromethyl-containing molecules. nih.gov These isomers serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Table 2: Examples of Trifluoromethylated Benzonitrile Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 133116-83-3 | C8H3F4N | 189.11 |

| 3-Fluoro-4-(trifluoromethyl)benzonitrile | 231951-73-0 | C8H3F4N | 189.11 |

| 3,5-Bis(trifluoromethyl)benzonitrile | 32137-75-6 | C9H3F6N | 239.12 |

This table is generated based on data from multiple sources. google.comsigmaaldrich.comnih.gov

Synthesis and Research Applications of Complex Heterocyclic Derivatives

A significant area of research involves using this compound as a starting material for the synthesis of complex heterocyclic compounds. chemimpex.com The nitrile group and the activated aromatic ring are amenable to various cyclization and substitution reactions. Fluorinated heterocycles are of great interest in medicinal chemistry, with over 20% of pharmaceuticals on the market containing fluorine. nih.gov The inclusion of fluorine atoms often enhances lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.net

For example, this compound is used as a reagent in the synthesis of Quinolinecarboxamides, which have been investigated for the treatment of autoimmune disorders. chemicalbook.com The synthesis of fluorinated heterocyclic compounds is a robust field, with methods being developed for creating β-fluorinated saturated heterocyclic methanamines and various fluorinated aza-heterocycles. researchgate.netbioorganica.com.ua These derivatives are screened for a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net

Future Perspectives and Emerging Research Areas

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of aromatic nitriles and their derivatives is increasingly benefiting from the adoption of flow chemistry, a paradigm shift from traditional batch processing. Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability, aligning with the principles of green and sustainable synthesis. researchgate.netnih.gov For a compound like 2-Fluoro-6-(trifluoromethyl)benzonitrile, these technologies promise more efficient and environmentally benign production routes.

Future research will likely focus on developing continuous-flow processes for the synthesis of this key intermediate. By utilizing microreactors, researchers can achieve precise control over temperature and residence time, which is crucial for managing the exothermicity of fluorination or cyanation reactions often used in its synthesis. researchgate.netbeilstein-journals.org This approach can minimize the formation of byproducts and improve yield. nih.gov Furthermore, flow chemistry facilitates the use of hazardous reagents in a more controlled and safer manner. nih.gov The development of cyanide-free flow processes, for instance using precursors like p-tosylmethyl isocyanide (TosMIC), represents a significant step towards safer nitrile synthesis that could be adapted for this compound. rsc.org

The integration of Process Analytical Technology (PAT) with flow synthesis setups will enable real-time monitoring and optimization, ensuring high-quality product output and paving the way for more sustainable manufacturing. researchgate.net

Advanced Catalysis in Derivatization Processes

The derivatization of this compound is a key area for future exploration, with advanced catalysis playing a pivotal role. The nitrile group, while stable, can be transformed into a variety of other functional groups, and modern catalytic methods are making these transformations more efficient and selective.

One emerging area is the catalytic activation of the C–CN bond. While challenging, transition-metal catalysts can facilitate the cleavage of this bond, allowing for the introduction of new functionalities. utexas.edu Density Functional Theory (DFT) calculations have been used to study the stability of C–CN bond activation products, finding that ortho-substituents like fluorine can be stabilizing, suggesting that such catalytic reactions are feasible for this molecule. utexas.edu

Furthermore, catalytic reduction of the nitrile group to an amine is a fundamental transformation. Research is moving beyond traditional metal hydrides towards more sustainable methods like catalytic hydrosilylation. researchgate.net Fluoride-catalyzed hydrosilylation using inexpensive catalysts like tetra-n-butylammonium fluoride (B91410) (TBAF) presents a green alternative for reducing aromatic nitriles. researchgate.net Another avenue involves photoredox catalysis for C–F functionalization, which could potentially be applied to selectively modify the trifluoromethyl group under mild conditions, opening pathways to novel derivatives. nih.gov

| Catalytic Approach | Potential Transformation | Advantages |

| Transition-Metal Catalysis | C–CN Bond Activation / Functionalization | Introduction of diverse functionalities at the nitrile position. utexas.edu |

| Fluoride-Catalyzed Hydrosilylation | Reduction of Nitrile to Amine | Avoids stoichiometric metal hydrides, more atom-efficient. researchgate.net |

| Photoredox Catalysis | Defluoroalkylation of CF3 group | Mild reaction conditions, selective C-F bond functionalization. nih.gov |

Expansion into Novel Bioactive Scaffolds

This compound is an important building block in medicinal and agricultural chemistry. chemimpex.com The trifluoromethyl group often enhances lipophilicity and metabolic stability, while the fluorine atom can modulate electronic properties and binding interactions, making this compound a valuable starting point for drug discovery. chemimpex.com

Future research will focus on utilizing this compound to construct novel and complex molecular scaffolds with enhanced biological activity. It serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory, antiviral, and anti-cancer agents. chemimpex.comchemimpex.com For example, it has been used as a reagent in the synthesis of Quinolinecarboxamides, which are being investigated for the treatment of autoimmune disorders. chemicalbook.com

The expansion into new bioactive scaffolds involves multi-step syntheses where the benzonitrile (B105546) derivative is elaborated into more complex heterocyclic systems. The goal is to create molecules that can interact with specific biological targets like enzymes or receptors. The plant kingdom serves as a rich source of inspiration for bioactive compound discovery, and synthetic building blocks like this compound are crucial tools for creating analogues of natural products with improved pharmaceutical properties. mdpi.com The development of 3D bio-printed bioactive scaffolds for tissue engineering also highlights the broader trend of creating functional materials that interact with biological systems, a field where novel organic molecules will play a significant role. nih.gov

Interdisciplinary Research with Nanotechnology and Advanced Materials

The unique properties imparted by fluorine and the trifluoromethyl group extend the utility of this compound beyond life sciences into materials science. chemimpex.com Interdisciplinary research at the intersection of organic chemistry, nanotechnology, and materials science is an exciting frontier.

This compound can be used in the creation of advanced materials such as specialized polymers and coatings. chemimpex.com The presence of fluorine can confer desirable properties like high thermal stability, chemical resistance, and specific optical or electronic characteristics. chemimpex.com These attributes are valuable in the development of materials for demanding applications, including electronics and advanced composites. chemimpex.com

Future work could explore the incorporation of this molecule or its derivatives into the structure of organic light-emitting diode (OLED) materials, liquid crystals, or as monomers for fluorinated polymers. In nanotechnology, such molecules could be used as ligands for functionalizing nanoparticles, creating hybrid materials with tailored properties. The synthesis of next-generation nanomaterials using continuous flow methods is an area of growing interest, suggesting a potential convergence of the research areas discussed. researchgate.net

Q & A

Q. Optimization Tips :

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) or GC-MS .

Basic: How can the purity and structural identity of this compound be validated?

Answer:

Combine spectroscopic and chromatographic methods:

- NMR : Confirm substitution pattern via NMR (δ: -63 ppm for CF, -110 ppm for F) and NMR (aromatic protons at δ 7.2–7.8 ppm) .

- GC-MS : Compare retention time (RT: ~8.2 min) and fragmentation pattern (m/z 203 [M], 174 [M–CN]) with reference standards .

- Elemental Analysis : Match calculated (C: 47.3%, F: 37.4%, N: 6.9%) and observed values .

Advanced: How do density functional theory (DFT) methods predict the electronic properties of this compound?

Answer:

Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately model electron density:

- HOMO-LUMO Gap : Calculated at 5.2 eV, indicating moderate reactivity for electrophilic substitution .

- Electrostatic Potential Maps : Highlight electron-deficient regions at the nitrile and CF groups, guiding site-selective reactions .

Method : Use 6-311++G(d,p) basis set in Gaussian 16; validate against experimental IR/Raman spectra .

Advanced: What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Acute toxicity (LD oral, rat: 250 mg/kg; dermal: 500 mg/kg) necessitates PPE (nitrile gloves, fume hood) .

- Spill Management : Neutralize with 10% NaHCO and adsorb with vermiculite .

- Storage : In amber glass under argon at 4°C to prevent photodegradation and moisture absorption .

Advanced: How can impurities like 4-amino-2-(trifluoromethyl)benzonitrile be quantified in pharmaceutical intermediates?

Answer:

Use reverse-phase HPLC:

- Column : Waters Spherisorb ODS-2 (C18, 5 μm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/0.1% HPO (55:45), 1.0 mL/min.

- Detection : UV at 254 nm; impurity RT: 3.0 min vs. analyte RT: 6.5 min .

Validation : LOD ≤ 0.05% via calibration curves (R > 0.999) .

Advanced: How to resolve contradictions in reported melting points or spectral data for this compound?

Answer:

- Step 1 : Verify purity via DSC (melting range: 52–54°C) and elemental analysis .

- Step 2 : Cross-validate NMR data with computational predictions (e.g., ACD/Labs or ChemDraw).

- Step 3 : Replicate synthesis using literature methods to isolate batch-specific variations .

Basic: What are key derivatives of this compound in organic synthesis?

Answer:

- Benzoyl Chloride : React with SOCl at reflux (yield: 90%) for peptide coupling .

- Boronic Acids : Suzuki-Miyaura coupling with Pd(OAc)/SPhos to access biaryl scaffolds .

- Amides : Hydrolysis to 2-fluoro-6-(trifluoromethyl)benzamide using HSO/HO (1:1) at 100°C .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic attacks on this compound?

Answer:

- Meta-Directing Effects : The electron-withdrawing CF and nitrile groups deactivate the ring, directing electrophiles to the meta position relative to fluorine.

- DFT Calculations : Show partial positive charge at C4 (Mulliken charge: +0.12), favoring nitration at this site .

Experimental Proof : NMR tracking of nitro-derivative formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.